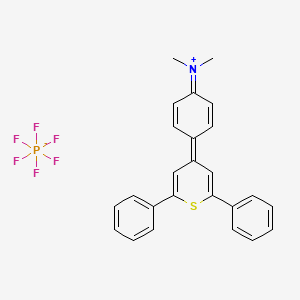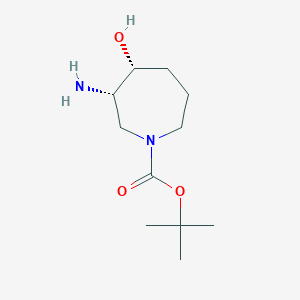
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol This compound is known for its unique structure, which includes an azepane ring, an amino group, and a hydroxyl group
Méthodes De Préparation
The synthesis of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate typically involves several steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often include the use of protecting groups to ensure selectivity and yield.
Synthetic Route: The synthesis begins with the formation of the azepane ring, which can be achieved through cyclization reactions.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include tetrahydrofuran (THF) and methylene chloride.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Applications De Recherche Scientifique
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
tert-Butyl cis-3-amino-4-hydroxy-azepane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
tert-Butyl 3-amino-4-hydroxy-piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl 4-aminopyridine-1-carboxylate: This compound contains a pyridine ring, which introduces aromaticity and different electronic properties.
tert-Butyl 3-allyl-4-hydroxy-piperidine-1-carboxylate: The presence of an allyl group in this compound can lead to different reactivity patterns, such as participation in olefin metathesis reactions.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-amino-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
LWINOKVVXXXYPN-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H](C1)N)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


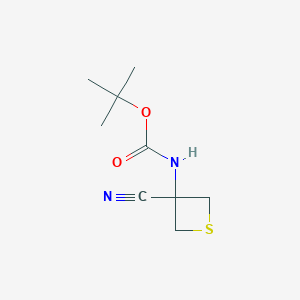
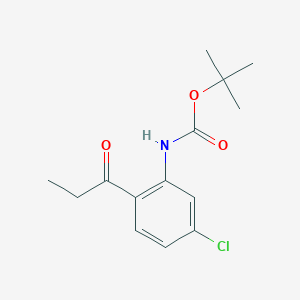


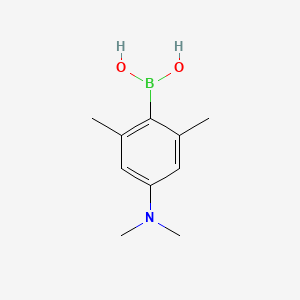

![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
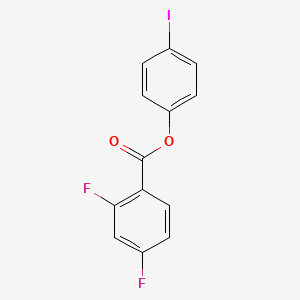
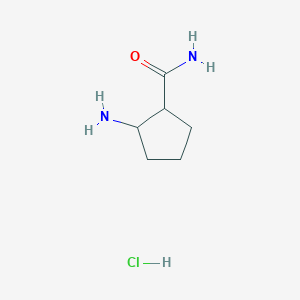

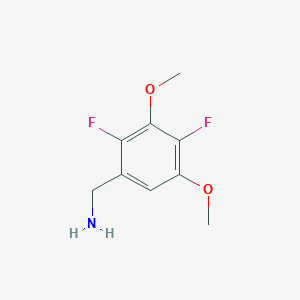
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

